Tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate is classified under azabicyclic compounds, which are characterized by a bicyclic structure containing nitrogen atoms. The compound is typically synthesized for use in pharmaceutical applications, particularly as an inhibitor for various biological pathways, including those involving kinases such as the nuclear factor kappa-light-chain-enhancer of activated B cells-inducing kinase (NIK) . Its unique structure allows it to mimic certain natural substrates or inhibitors, making it a valuable compound in drug discovery.
The synthesis of tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate involves several key steps:
The molecular structure of tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate can be described as follows:
The stereochemistry around the nitrogen and the carbon atoms plays a crucial role in determining its interaction with biological targets.
Tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate primarily involves its role as an inhibitor of specific kinases, particularly NIK:
This mechanism underscores its potential therapeutic applications .
Tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate exhibits several notable physical and chemical properties:
These properties are critical for determining its handling and application in laboratory settings .
Tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific applications:
Its versatility makes it an important compound in both academic research and industrial applications .
Carboxylation via tert-butoxycarbonyl (Boc) protection is pivotal for stabilizing reactive azabicyclo[3.1.0]hexane cores. This typically involves reacting the free amine (e.g., 3-azabicyclo[3.1.0]hexane) with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. For tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 114214-49-2), this yields the Boc-protected derivative in >95% purity, with storage recommended at <15°C to prevent epoxide ring degradation [5]. Similarly, tert-butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS 748184-09-0) is synthesized via analogous carboxylation, though scalability is limited by the amine precursor’s availability [1]. Key variables include:
Table 1: Carboxylation Reagent Comparisons
Amine Precursor | Reagent | Yield (%) | Purity (%) | Storage Conditions |
---|---|---|---|---|
6-Oxa-3-azabicyclo[3.1.0]hexane | Boc₂O/DMAP | 88 | >95 | 2–8°C (dark) |
2-Azabicyclo[3.1.0]hexane | Boc₂O/TEA | 78 | 90 | –20°C (anhydrous) |
Palladium-catalyzed C–H activation enables direct cyclopropane functionalization, bypassing multi-step sequences. For lactam 11 (a key intermediate in NIK inhibitors), cyclopropylmethylamine derivatives undergo intramolecular C–H activation using Pd(dba)₂ (3 mol%) and TADDOL-derived phosphonite ligand (R,R)-18 (6 mol%). Initial conditions suffered from hydrolysis (40% by-product 20), but adding 4Å molecular sieves suppressed this, yielding 11 in 85% efficiency [4]. This method streamlined synthesis from 8 steps (medicinal chemistry route) to 2 steps, producing >50 g batches after distillation [4].
Table 2: C–H Activation Optimization
Conditions | Yield of 11 (%) | Hydrolysis Product 20 (%) | Dehalogenated 19 (%) |
---|---|---|---|
Standard (no sieves) | 40 | 40 | <5 |
4Å molecular sieves | 85 | <5 | 10 |
Higher concentration (0.3 M) | 65 | 15 | 20 |
Chiral resolution and asymmetric catalysis are critical for accessing pharmacologically relevant stereoisomers. Saxagliptin intermediate (CAS 361440-67-7) exemplifies this: the cis-configured (1S,3S,5S)-isomer is isolated via enzymatic resolution or chiral auxiliaries, achieving >99.5% ee after supercritical fluid chromatography (SFC) [3] [8]. For cyclopropane lactams, asymmetric C–H activation using (R,R)-18 ligand affords enantiomeric ratios up to 84% ee, though post-reaction SFC purification (e.g., for 14) enhances this to 99.5% ee [4]. Patent WO2007075790A1 details enzymatic hydrolysis of racemic esters using Candida antarctica lipase, resolving 6,6-dimethyl-3-azabicyclo[3.1.0]hexane with 98% de [6].
Transitioning from batch to continuous flow systems enhances reproducibility for lab-to-plant scale-up. Boc protection of azabicyclohexanes in microreactors minimizes epimerization and improves heat transfer, crucial for acid-sensitive derivatives like tert-butyl 6,6-difluoro-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS 1384429-58-6) [9]. Solid-phase synthesis is employed for Saxagliptin intermediates: tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate is anchored to Wang resin, enabling iterative amidation/purification without isolation. This reduces purification bottlenecks, yielding 25 g batches at >97% purity [3] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7